Lometrexol is a potent antifolate antimetabolite, specifically the active (6R) diastereomer of 5,10-dideazatetrahydrofolic acid. [] It acts as a substrate analogue for folylpolyglutamate synthetase (FPGS), an enzyme crucial for the intracellular retention and enhancement of antifolates. [] Lometrexol garnered significant attention in scientific research due to its unique mechanism of action and its potential as an anticancer agent. [] Primarily, Lometrexol serves as a valuable tool in investigating:
De novo purine biosynthesis: Lometrexol selectively targets and inhibits glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in this pathway. [, ]
Folate metabolism: Its interaction with FPGS and other folate-dependent enzymes provides insights into folate metabolism and its role in cell proliferation. []
Anticancer drug resistance: The study of Lometrexol resistance mechanisms has been instrumental in understanding drug resistance in cancer cells, particularly concerning antifolates. [, ]
Synthesis Analysis
Multistep synthesis from 1,1,3,3-tetramethoxypropane: This route involves hydrolysis, bromination, reaction with 2,4-diamino-6-hydroxypyrimidine, amino group protection, Heck reactions, desilication, and final hydrolysis steps. []
Synthesis utilizing (6R)- or (6S)-5,10-dideazatetrahydropteroyl azide: This method employs reactions with glutamic acid, H-Glu-γ-Glun-γ-Glu-OH (n = 0–4), or [14C]glutamic acid to yield unlabeled mono- and polyglutamates of Lometrexol. []
Molecular Structure Analysis
Lometrexol's molecular structure comprises a 2-amino-4-oxo-5,10-dideazatetrahydropteridine ring system linked to a glutamate moiety via an ethyl benzoyl bridge. [] The (6R) configuration at the chiral center distinguishes it from its less active (6S) isomer. [] Structural variations, particularly in the pyridopyrimidine ring, phenyl group, and the bridge region, significantly influence its interaction with FPGS and its pharmacological activity. []
Chemical Reactions Analysis
Lometrexol primarily undergoes polyglutamation catalyzed by FPGS. [] This reaction involves the sequential addition of glutamate residues to the glutamate moiety, generating Lometrexol polyglutamates. The extent of polyglutamation directly influences Lometrexol's intracellular retention, target enzyme inhibition, and ultimately its antitumor activity. []
Mechanism of Action
Lometrexol's mechanism of action centers around its potent inhibition of GARFTase. [, ] By inhibiting this enzyme, Lometrexol disrupts de novo purine biosynthesis, depleting cellular purine nucleotide pools necessary for DNA and RNA synthesis. [] This ultimately leads to the inhibition of cell proliferation and tumor growth. [] Lometrexol's high affinity for FPGS results in its intracellular polyglutamation, leading to enhanced GARFTase inhibition and prolonged drug retention within cells. [, ] This unique characteristic distinguishes it from other antifolates and contributes to its potency against specific tumor types.
Applications
Investigating de novo purine biosynthesis: Lometrexol serves as a powerful tool for studying the intricacies of this pathway, elucidating its role in cell proliferation, tumor development, and drug resistance. [, ]
Understanding folate metabolism and transport: By examining Lometrexol's interaction with FPGS and its subsequent polyglutamation, researchers gain insights into the complexities of folate metabolism and transport mechanisms within cells. [, ]
Developing novel anticancer therapies: Lometrexol's antitumor activity has sparked research into developing improved GARFTase inhibitors and exploring synergistic combinations with other chemotherapeutic agents. []
Elucidating mechanisms of drug resistance: Studying Lometrexol resistance in various cancer cell lines has shed light on mechanisms such as impaired polyglutamation and increased drug efflux, contributing significantly to our understanding of antifolate resistance. [, , ]
Exploring the role of α-folate receptors (α-FR): Studies have shown that Lometrexol's antitumor activity is enhanced in tumor cells overexpressing α-FR, highlighting the potential of targeting this receptor for improved drug delivery. [, ]
Developing in vitro models for drug sensitivity: Lometrexol has been instrumental in establishing in vitro models, such as primary cultures of human hematopoietic progenitor cells and mouse intestinal epithelium, to evaluate drug sensitivities and potential toxicities. []
Future Directions
Developing more potent and selective GARFTase inhibitors: Building upon the structure-activity relationships of Lometrexol and its derivatives can lead to the development of more efficacious and less toxic GARFTase inhibitors with improved pharmacological properties. [, ]
Overcoming drug resistance mechanisms: Further research is needed to develop strategies to circumvent resistance mechanisms such as impaired polyglutamation, increased glutamyl hydrolase activity, and altered folate metabolism in resistant cell lines. [, , ]
Investigating Lometrexol's potential in combination therapies: Combining Lometrexol with other chemotherapeutic agents, particularly those targeting different pathways or mechanisms of resistance, could lead to synergistic antitumor effects. []
Compound Description: (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid, commonly known as Lometrexol, is a potent antitumor agent and a classical antifolate drug. It functions as a selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. [, , , , , , , , , , ] This inhibition disrupts DNA synthesis and consequently impedes the proliferation of tumor cells. [, ] Lometrexol exhibits activity against a wide spectrum of human tumors, including breast cancer, colon cancer, non-small cell lung cancer, head and neck cancer, and pancreatic cancer. [, ] While preclinical studies demonstrated a favorable safety profile in animals, clinical trials in humans revealed unanticipated toxicity. [, ] This discrepancy has been attributed to differences in folate intake between standard laboratory animal diets and human diets. [] Lometrexol is known to be actively transported into cells, primarily via the reduced folate carrier (RFC). [, ] Once inside the cell, it undergoes polyglutamation by folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and potentiates its inhibitory effects on target enzymes. [, , , ]
Folinic Acid
Compound Description: Folinic Acid, also known as Leucovorin, is a reduced form of folic acid. It serves as a rescue agent for cells exposed to high doses of methotrexate, a dihydrofolate reductase inhibitor. [] In the context of Lometrexol, folinic acid has been explored as a potential rescue agent in clinical trials. [] Administration of folinic acid after Lometrexol treatment was found to mitigate Lometrexol's toxicity, allowing for the administration of higher doses compared to previous studies that did not employ a rescue regimen. []
LY231514 (Pemetrexed)
Compound Description: LY231514, commonly known as Pemetrexed, is a novel antifolate antimetabolite that inhibits multiple enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). [] Like Lometrexol, Pemetrexed undergoes polyglutamation within cells, enhancing its intracellular retention and activity. [] It is effective against various solid tumors, including thoracic malignancies, colorectal cancer, and pancreatic cancer. [] Similar to Lometrexol, folic acid supplementation has been shown to increase the tolerable dose of Pemetrexed in clinical trials, highlighting the importance of folate status in its therapeutic index. []
Raltitrexed
Compound Description: Raltitrexed is a folate analog that acts as a potent and specific inhibitor of thymidylate synthase (TS), a key enzyme in pyrimidine biosynthesis. [, , , , ] It undergoes intracellular polyglutamation, leading to increased potency and prolonged retention within tumor cells. [, , ] Raltitrexed has demonstrated clinical activity against various cancers, including colorectal cancer. [, ]
5,10-Dideazatetrahydrofolic Acid
Compound Description: 5,10-Dideazatetrahydrofolic Acid is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the same target enzyme as Lometrexol. [, ] It is effectively polyglutamated by FPGS, enhancing its intracellular retention and inhibitory effects. [] Preclinical studies have demonstrated its antitumor activity against various murine and human tumor models. []
Relevance: 5,10-Dideazatetrahydrofolic acid is structurally very similar to Lometrexol and shares the same mechanism of action, inhibiting GARFT in the purine biosynthesis pathway. [, ] The key difference is that 5,10-Dideazatetrahydrofolic acid encompasses both the (6R)- and (6S)- diastereomers, whereas Lometrexol refers specifically to the more potent (6R)- diastereomer.
LY254155
Compound Description: LY254155 is a novel thiophene analog of 5,10-dideazatetrahydrofolic acid. [] This compound exhibits significantly greater inhibitory potency against human GARFT compared to Lometrexol. [] Unlike Lometrexol, LY254155 displays weaker binding affinity for the membrane folate-binding protein, suggesting a reduced dependence on folate receptor-mediated uptake. [] In vivo studies have demonstrated its efficacy against various murine and human tumor models, including a pancreatic carcinoma model that exhibited resistance to 5,10-dideazatetrahydrofolic acid. []
Relevance: LY254155 represents a novel class of monoglutamated antifolates designed to overcome the limitations of polyglutamation-dependent antifolates like Lometrexol. [] Although structurally similar to Lometrexol, its unique features suggest it may have clinical utility in tumors with low FPGS or high gamma-glutamyl hydrolase activity.
LY222306
Compound Description: LY222306 is a furan analog of 5,10-dideazatetrahydrofolic acid, structurally related to both Lometrexol and LY254155. [] It exhibits potent inhibitory activity against human GARFT, surpassing the potency of Lometrexol. [] Similar to LY254155, it displays weaker binding to the membrane folate-binding protein compared to Lometrexol. []
Relevance: LY222306 belongs to the same class of monoglutamated antifolates as LY254155, designed to overcome the limitations associated with polyglutamation-dependent drugs like Lometrexol. [] It shares structural similarities with Lometrexol but possesses unique pharmacological properties that may offer advantages in specific clinical settings.
ZD9331
Compound Description: ZD9331 is an antifolate drug that, unlike Lometrexol, does not undergo intracellular polyglutamation. [] Despite this, it displays high affinity for the α-folate receptor (α-FR) and exhibits potent antitumor activity in α-FR-overexpressing cell lines. [] Its mechanism of action involves the inhibition of thymidylate synthase (TS), ultimately leading to the disruption of DNA synthesis and tumor cell death. []
Relevance: Both ZD9331 and Lometrexol are antifolates, but they differ significantly in their dependence on polyglutamation and their target enzymes within the folate pathway. [] While Lometrexol requires polyglutamation for its activity, ZD9331 does not. [] Additionally, ZD9331 primarily inhibits TS, whereas Lometrexol primarily targets GARFT. [] Despite these differences, both compounds exhibit antitumor activity. []
Trimetrexate (TMTX)
Compound Description: Trimetrexate (TMTX) is a lipid-soluble antifolate drug that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [] Unlike Lometrexol, it is not a substrate for folylpolyglutamate synthetase (FPGS) and therefore does not undergo polyglutamation. [] TMTX exhibits synergistic antitumor activity when combined with inhibitors of other folate-requiring enzymes, particularly in the presence of high folic acid concentrations. []
Relevance: Both Lometrexol and Trimetrexate are antifolates, but they differ significantly in their mechanisms of action and dependence on polyglutamation. [] Trimetrexate directly inhibits DHFR and does not undergo polyglutamation, whereas Lometrexol primarily targets GARFT and requires polyglutamation for optimal activity. [] Despite these differences, both drugs ultimately disrupt folate metabolism and exhibit antitumor effects. []
AG2034
Compound Description: AG2034 is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) that, like Lometrexol, undergoes intracellular polyglutamation. [] It exhibits synergistic antitumor activity when combined with trimetrexate (TMTX), particularly in the presence of elevated folic acid levels. []
Relevance: Both AG2034 and Lometrexol are polyglutamatable antifolates that target GARFT in the purine biosynthesis pathway. [] Their synergistic interaction with trimetrexate highlights the potential for combination therapies targeting multiple enzymes in the folate pathway to enhance antitumor activity. []
AG2032
Compound Description: AG2032 is another potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) that undergoes polyglutamation. [] Similar to AG2034, it exhibits synergistic antitumor activity when combined with trimetrexate (TMTX) in the presence of high folic acid concentrations. []
Relevance: AG2032 shares a similar mechanism of action and pharmacological profile with both Lometrexol and AG2034. [] All three compounds target GARFT, are substrates for FPGS, and exhibit synergy with trimetrexate. [] These similarities underscore the importance of polyglutamation and combination therapies in optimizing the efficacy of antifolates like Lometrexol.
LY309887
Compound Description: LY309887 is a second-generation GARFT inhibitor structurally related to Lometrexol. [, ] It exhibits greater potency against GARFT compared to Lometrexol and has demonstrated superior antitumor activity in preclinical models. [] Like Lometrexol, its cytotoxicity is attenuated by hypoxanthine salvage, but this effect can be reversed by dipyridamole in certain cell lines. []
Relevance: Both LY309887 and Lometrexol are antifolates that target GARFT, but LY309887 exhibits greater potency and a potentially improved therapeutic index. [] Understanding the factors that modulate hypoxanthine salvage and its impact on the activity of these antifolates is crucial for optimizing their clinical use.
AG2009
Compound Description: AG2009 is a specific inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway. [] Like Lometrexol, it undergoes polyglutamation and exhibits synergistic antitumor activity when combined with trimetrexate (TMTX) in the presence of elevated folic acid levels. []
Relevance: Although AG2009 and Lometrexol target different enzymes in the purine biosynthesis pathway (AICARFT vs. GARFT), they share key pharmacological properties, including polyglutamation and synergy with trimetrexate. [] This highlights the potential for developing combination therapies targeting distinct enzymes in the same pathway to enhance antitumor efficacy.
Tomudex
Compound Description: Tomudex, also known as ZD1694 or Raltitrexed, is a specific inhibitor of thymidylate synthase (TS) that undergoes intracellular polyglutamation. [] It has demonstrated clinical activity against a variety of cancers. [] Tomudex exhibits synergistic antitumor activity when combined with trimetrexate (TMTX) in the presence of high folic acid concentrations. []
Relevance: Although Tomudex and Lometrexol target different metabolic pathways (pyrimidine biosynthesis vs. purine biosynthesis), they share the characteristic of being polyglutamatable antifolates. [] This property contributes to their synergistic interaction with trimetrexate and highlights its importance in enhancing antifolate-based therapies. []
Relevance: The contrasting interaction profiles of Lometrexol and LL95509 with trimetrexate highlight the complexity of antifolate drug interactions. [] Despite both compounds targeting GARFT, their differential responses to trimetrexate suggest that other factors beyond target enzyme inhibition contribute to the observed synergy. []
Relevance: Both AG337 and Lometrexol are antifolates but target different enzymes in distinct metabolic pathways (TS in pyrimidine biosynthesis vs. GARFT in purine biosynthesis). [, ] Their contrasting interactions with trimetrexate underscore the specificity of drug synergy and the importance of considering multiple factors, including target enzyme, polyglutamation status, and cellular folate levels, when designing combination therapies. []
10-Methyl-DDATHF
Compound Description: 10-Methyl-DDATHF is a derivative of 5,10-dideazatetrahydrofolic acid, structurally related to Lometrexol. [] This analog exhibits a high affinity for folylpolyglutamate synthetase (FPGS) and undergoes efficient polyglutamation. []
Relevance: 10-Methyl-DDATHF exemplifies how subtle structural modifications to the 5,10-dideazatetrahydrofolic acid scaffold can impact its interaction with FPGS and potentially modulate its pharmacological properties. []
10-Formyl-5-deazatetrahydrofolate
Compound Description: 10-Formyl-5-deazatetrahydrofolate is a derivative of 5,10-dideazatetrahydrofolic acid, structurally related to Lometrexol. [] This analog exhibits a high affinity for folylpolyglutamate synthetase (FPGS) and undergoes efficient polyglutamation. []
Relevance: Similar to 10-Methyl-DDATHF, 10-Formyl-5-deazatetrahydrofolate highlights the impact of structural modifications on the substrate activity of 5,10-dideazatetrahydrofolic acid analogs towards FPGS. [] Understanding these structure-activity relationships is crucial for designing novel antifolates with optimized pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LM-1685 is an indolyl carboxylate ester that is methyl 1H-indole-2-carboxylate substituted by a 4-chlorobenzyl group at position 1 and a methylsulfonyl group at position 5. It acts as a selective inhibitor of cyclooxygenase 2. It has a role as a cyclooxygenase 2 inhibitor. It is an indolyl carboxylate ester, a sulfone, a member of monochlorobenzenes and a methyl ester.
LM22B-10 is an activator of neurotrophic tyrosine kinase receptor 2 (TrkB) and -3 (TrkC). It is selective for TrkB and TrkC over TrkA in NIH3T3 cells but does inhibit the serotonin (5-HT) receptor subtype 5-HT5A and the dopamine transporter by greater than 50% in a panel of 57 G protein-coupled peptide and nonpeptide receptors at 10 µM. LM22B-10 increases survival, neurite length, and dendritic spine density of primary mouse embryonic hippocampal neurons when used at a concentration of 1 µM. LM22B-10 (50 mg/kg i.p. in combination with an intranasal dose of 5 mg/kg per day) also increases hippocampal neuron dendritic spine density in aged mice. LM22B-10 is a TrkB and TrkC agonist. LM22B-10 exhibits neurotrophic activity (EC50 = 200-300 nM). LM22B-10 improves survival and increases neurite outgrowth in hippocampal cells in vitro. LM22B-10 increased cell survival and strongly accelerated neurite outgrowth, superseding the effects of brain-derived neurotrophic factor (BDNF), NT-3 or the two combined.